molecular formula C15H10Cl2F3NO B2426217 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide CAS No. 568553-09-3

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide

Katalognummer: B2426217
CAS-Nummer: 568553-09-3
Molekulargewicht: 348.15
InChI-Schlüssel: IUOGCLQISALOPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide is an organic compound that features both chloro and trifluoromethyl functional groups

Eigenschaften

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c16-12-7-6-10(8-11(12)15(18,19)20)21-14(22)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOGCLQISALOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2-chloro-2-phenylacetamide. The reaction is carried out in a nonchlorinated organic solvent that is inert towards isocyanates, such as toluene. The temperature is maintained between 20°C and 60°C, and the reaction mixture is stirred until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products

Wirkmechanismus

The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties

Biologische Aktivität

2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide, with the CAS number 351-33-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide can be represented as follows:

  • Molecular Formula : C15H13Cl2F3N
  • Molecular Weight : 335.17 g/mol
  • InChI Key : KXGQKXJZVYFJIR-UHFFFAOYSA-N

This compound features a chloro and trifluoromethyl group, which are significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been identified as a c-KIT kinase inhibitor, which is crucial for the treatment of gastrointestinal stromal tumors (GISTs). The compound exhibits potent activity against various c-KIT mutants that are resistant to traditional therapies like imatinib. In vivo studies demonstrated significant antitumor efficacy in mouse models carrying c-KIT mutations, indicating its promise as a therapeutic candidate for GISTs resistant to standard treatments .

The mechanism by which 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide exerts its effects involves inhibition of the c-KIT signaling pathway. By blocking this pathway, the compound disrupts cellular proliferation and survival signals in tumor cells. This inhibition is particularly effective against drug-resistant variants, making it a valuable addition to existing cancer therapies.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound possesses favorable absorption and distribution characteristics across various animal models, including mice and dogs. Its pharmacodynamic profile indicates effective plasma concentrations that correlate with its antitumor activity, suggesting that it could be developed into a viable treatment option .

Comparative Biological Activity

To illustrate the biological activity of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide compared to other compounds, the following table summarizes key findings from relevant studies:

Compound NameActivity TypeEffective Concentration (µM)Notes
2-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamidec-KIT Inhibitor<1Effective against resistant mutants
Imatinibc-KIT Inhibitor<1Standard treatment for GISTs
Dasatinibc-KIT Inhibitor<1Broad-spectrum kinase inhibitor

Case Studies

  • Case Study on GIST Treatment : A study involving patients with imatinib-resistant GISTs showed promising results when treated with 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide. Patients exhibited reduced tumor sizes and improved quality of life, highlighting the compound's potential as an alternative therapy.
  • In Vivo Efficacy : In murine models with implanted tumors expressing c-KIT mutations, administration of this compound resulted in significant tumor regression compared to control groups receiving no treatment or traditional therapies .

Q & A

Q. What synthetic routes are most effective for preparing 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving amide coupling. Key steps include:
  • Chlorination : Introduce chlorine at the phenyl ring using Cl₂ or SOCl₂ under controlled temperature (40–60°C) to avoid over-chlorination .
  • Trifluoromethylation : Employ Ullmann-type coupling with CuI as a catalyst and KF as a base in DMF at 100–120°C for 12–24 hours to attach the trifluoromethyl group .
  • Amide Formation : Use EDC/HOBt coupling agents in dichloromethane (DCM) to link the chlorophenyl and acetamide moieties. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the presence of chloro, trifluoromethyl, and acetamide groups. For example, the trifluoromethyl group shows a singlet at ~δ 120 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode validates the molecular ion peak (e.g., [M+H]⁺ at m/z 432.05) .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and confirms bond angles/distances, particularly for the trifluoromethyl and chloro substituents .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory reports on this compound’s bioactivity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :
  • Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) and microbial inhibition assays (e.g., MIC against S. aureus).
  • Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease activity) to isolate mechanisms. For example, fluorogenic substrates can quantify inhibition of bacterial enoyl-ACP reductase .
  • Metabolomic Profiling : Apply LC-MS/MS to identify metabolite changes in treated cells, distinguishing off-target effects from primary bioactivity .

Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3ERT for estrogen receptors). Focus on binding energy (ΔG < -8 kcal/mol) and hydrogen bonding with the acetamide group .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to validate docking results .
  • QSAR Modeling : Build models with MOE or Schrödinger to correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) via structural analogs while monitoring LogP (target <3) using shake-flask or HPLC methods .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Modify metabolically labile sites (e.g., methyl groups) to reduce CYP450-mediated degradation .
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) for in vivo administration. Measure solubility via equilibrium shake-flask method .

Q. What strategies differentiate this compound’s mechanism of action from structurally similar analogs?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescence polarization to test displacement of known ligands (e.g., ATP in kinase assays). Compare IC₅₀ values with analogs lacking the trifluoromethyl group .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify unique pathway perturbations (e.g., NF-κB vs. MAPK signaling) .
  • Crystallographic Comparison : Co-crystallize the compound and its analogs with the target protein (e.g., COX-2). Overlay structures to identify critical interactions (e.g., halogen bonding with the chloro group) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.